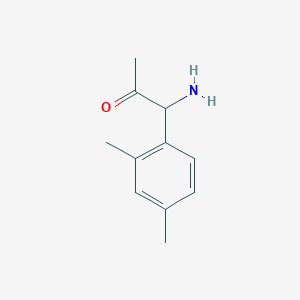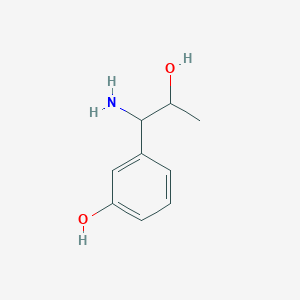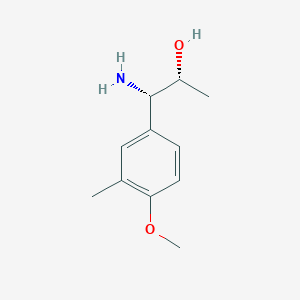![molecular formula C22H16ClN5O B13046068 4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol](/img/structure/B13046068.png)
4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound is characterized by its azo groups, which are responsible for its distinctive chromophoric properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol typically involves a multi-step process. The initial step often includes the diazotization of 4-amino-naphthalen-1-ylamine, followed by coupling with phenylazo-2-chloro-phenol under controlled conditions. The reaction conditions usually require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the chloro and phenolic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols and naphthalenes.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol has diverse applications in scientific research:
Chemistry: Used as a dye and chromophore in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and plastics.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The chromophoric properties are due to the conjugated system of double bonds, which absorb light at specific wavelengths. In biological systems, the compound may interact with proteins and nucleic acids, affecting their function and structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Amino-naphthalen-1-ylazo)-phenol
- 4-(4-Amino-phenylazo)-2-chloro-phenol
- 4-(4-Amino-naphthalen-1-ylazo)-2-chloro-phenol
Uniqueness
4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol is unique due to its specific combination of azo groups and chloro-phenol structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Eigenschaften
Molekularformel |
C22H16ClN5O |
|---|---|
Molekulargewicht |
401.8 g/mol |
IUPAC-Name |
4-[[4-[(4-aminonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-2-chlorophenol |
InChI |
InChI=1S/C22H16ClN5O/c23-19-13-16(9-12-22(19)29)27-25-14-5-7-15(8-6-14)26-28-21-11-10-20(24)17-3-1-2-4-18(17)21/h1-13,29H,24H2 |
InChI-Schlüssel |
KXVILEXNGKXGGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride)](/img/structure/B13045985.png)








![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046034.png)




